(E)-3-(3-(4-nitrophenyl)acryloyl)-2H-chromen-2-one
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Description
(E)-3-(3-(4-nitrophenyl)acryloyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C18H11NO5 and its molecular weight is 321.288. The purity is usually 95%.
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Scientific Research Applications
Cytotoxicity in Cancer Research
(E)-3-(3-(4-nitrophenyl)acryloyl)-2H-chromen-2-one and its derivatives have been investigated for their cytotoxic properties against cancer cells. For instance, Mahdavi et al. (2016) synthesized novel chromenone derivatives with 4-nitrophenoxy phenyl acryloyl moiety, showing cytotoxicity against human breast cancer cell line MDA-MB-231 (Mahdavi et al., 2016).
Antimalarial Potential
Research by Patel et al. (2012) identified the antimalarial potential of 3-cinnamoyl-4-hydroxy-2H-chromen-2-ones, including this compound. This compound exhibited significant inhibitory potency against both chloroquine-sensitive and chloroquine-resistant strains of malaria (Patel et al., 2012).
Antioxidant Activity
Shatokhin et al. (2021) explored the synthesis and antioxidant activity of derivatives of (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one, finding that these compounds demonstrated significant antiradical activity (Shatokhin et al., 2021).
Sensor Development
In the development of chemical sensors, Jo et al. (2014) and Gómez et al. (2018) utilized chromen-2-one derivatives for the selective detection of metal ions and sulfite derivatives in various applications, including environmental monitoring and bioimaging (Jo et al., 2014); (Gómez et al., 2018).
Biological Activity Study
Azab et al. (2016) reported the use of 3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one as a precursor for synthesizing new azole systems with potential biological activities, demonstrating high antimicrobial activity (Azab et al., 2016).
Chemical Synthesis Techniques
Xu et al. (2015) and Alonzi et al. (2014) focused on the synthesis techniques involving this compound derivatives, demonstrating efficient and environmentally friendly methods for producing these compounds (Xu et al., 2015); (Alonzi et al., 2014).
Antimicrobial Investigations
Research into the antimicrobial properties of 4-arylglyoxal-chromene derivatives, including this compound, has shown efficacy against bacteria like Escherichia coli, highlighting their potential in antimicrobial applications (Khaligh, 2017).
Properties
IUPAC Name |
3-[(E)-3-(4-nitrophenyl)prop-2-enoyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO5/c20-16(10-7-12-5-8-14(9-6-12)19(22)23)15-11-13-3-1-2-4-17(13)24-18(15)21/h1-11H/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXNRCNXTVYFLC-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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